

# Crystal Structure Analysis of a Substituted Piperidinyl-Methanol Derivative: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol |
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This guide provides an in-depth technical overview of the crystal structure analysis of a substituted piperidinyl-methanol derivative. While the primary focus of this document is on the analytical techniques and data presentation relevant to such compounds, it utilizes the publicly available data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a representative case study due to the absence of a published crystal structure for **(1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol** in the searched scientific literature. The methodologies and data interpretation presented herein are directly applicable to the structural elucidation of similar small molecules.

## Introduction

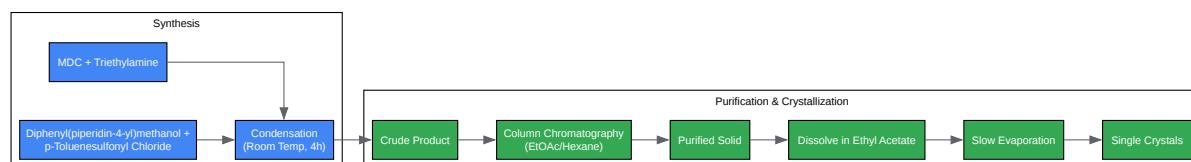
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection. This document details the experimental and computational workflow for determining and analyzing the crystal structure of a representative substituted piperidinyl-methanol compound.

# Synthesis and Crystallization

The synthesis of the title compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. Triethylamine served as a base in a methylene dichloromethane solvent at room temperature.[1]

## Experimental Protocol: Synthesis and Crystallization

- Reaction Setup: Diphenyl(piperidin-4-yl)methanol is dissolved in methylene dichloromethane.
- Base Addition: Triethylamine is added to the solution.
- Condensation: p-Toluenesulfonyl chloride is added to the mixture, and the reaction proceeds for 4 hours at room temperature.[1]
- Purification: The resulting product is purified by column chromatography using a mixture of ethyl acetate and hexane (8:2) as the eluent.[1]
- Crystallization: The purified pale brown solid is dissolved in ethyl acetate. Slow evaporation of the solvent over several days yields pure light brown crystals suitable for X-ray diffraction. [1]



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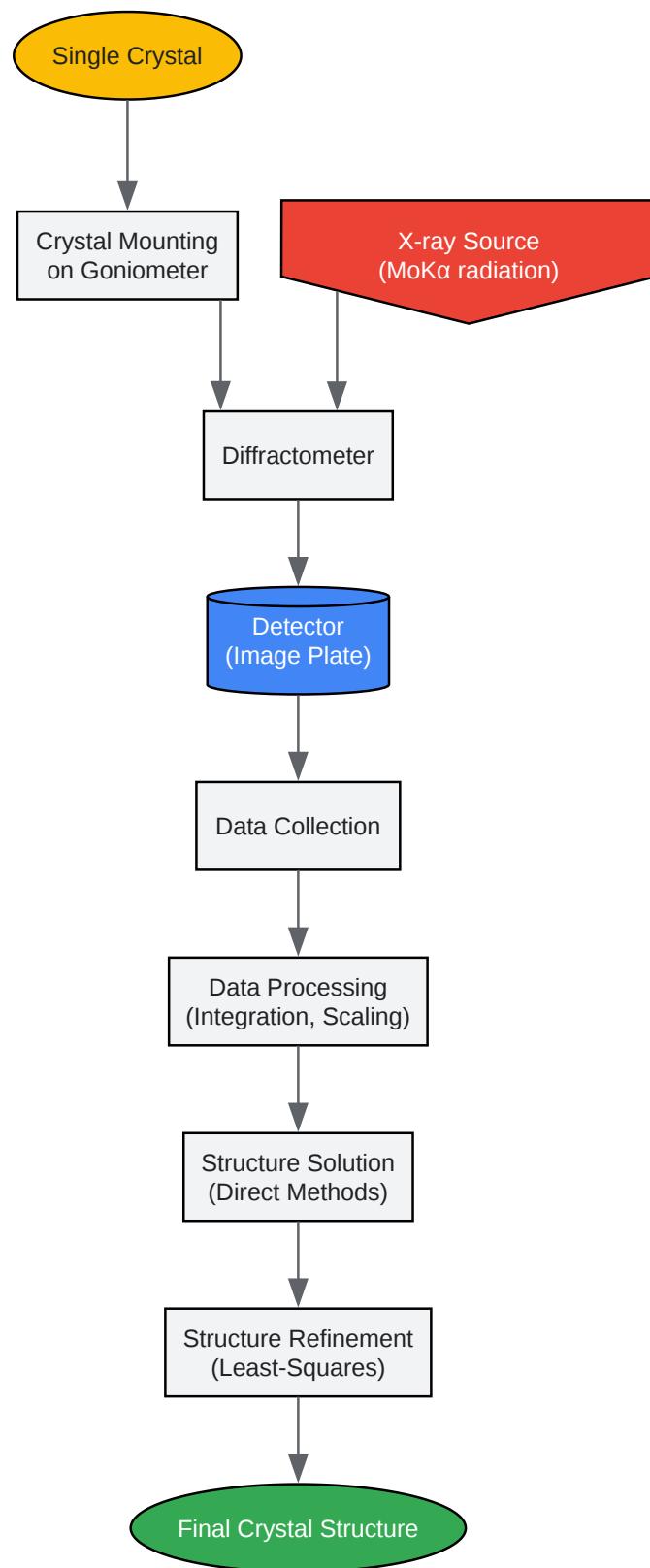
Figure 1: Synthetic and Crystallization Workflow.

# X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the atomic and molecular structure of a crystalline solid.[\[2\]](#) The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.[\[2\]](#)

## Experimental Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal (dimensions ~0.27 x 0.25 x 0.25 mm) is selected and mounted on a goniometer head.[\[1\]](#)
- **Data Collection:** The crystal is placed in a diffractometer equipped with a sealed X-ray source (e.g., graphite-monochromated MoK $\alpha$  radiation).[\[1\]](#) The data are collected at a controlled temperature.
- **Data Processing:** The collected diffraction data are processed, which includes integration of reflection intensities, scaling, and space group determination.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.



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Figure 2: X-ray Crystallography Workflow.

## Crystal Structure Data and Analysis

The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed that the compound crystallizes in the monoclinic space group  $P2_1/c$ .<sup>[1]</sup> The key crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement

| Parameter                                  | Value   |
|--|---|
| Empirical formula                          | C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub> S |
| Formula weight                             | 269.36  |
| Crystal system                             | Monoclinic  |
| Space group                                | P2 <sub>1</sub> /c                                |
| a (Å)                                      | 10.2490(13)                                       |
| b (Å)                                      | 11.4710(9)  |
| c (Å)                                      | 20.997(3)   |
| β (°)                                      | 116.344(3)  |
| Volume (Å <sup>3</sup> )                   | 2212.2(5)   |
| Z  | 4   |
| Calculated density (g/cm <sup>3</sup> )    | 1.348   |
| Absorption coefficient (mm <sup>-1</sup> ) | 0.246   |
| F(000)                                     | 1152  |
| Crystal size (mm <sup>3</sup> )            | 0.27 x 0.25 x 0.25                                |
| Theta range for data collection (°)        | 2.13 to 27.00                                     |
| Reflections collected                      | 10134   |
| Independent reflections                    | 4801 [R(int) = 0.0345]                            |
| Final R indices [I>2σ(I)]                  | R1 = 0.0518, wR2 = 0.1386                         |
| R indices (all data)                       | R1 = 0.0716, wR2 = 0.1543                         |
| Goodness-of-fit on F <sup>2</sup>          | 1.041   |

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1]

The molecular structure reveals that the piperidine ring adopts a stable chair conformation. The geometry around the sulfur atom of the toluenesulfonyl group is tetrahedral.[1] The crystal

packing is stabilized by intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types.[\[1\]](#)

## Conclusion

This technical guide outlines the essential steps and data presentation for the crystal structure analysis of a substituted piperidinyl-methanol derivative, using [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a detailed example. The synthesis, crystallization, and single-crystal X-ray diffraction provide unambiguous structural information that is invaluable for drug discovery and development. The methodologies described are standard for the structural elucidation of small organic molecules and serve as a robust framework for researchers in the field.

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## References

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- To cite this document: BenchChem. [Crystal Structure Analysis of a Substituted Piperidinyl-Methanol Derivative: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043018#1-2-aminomethyl-phenyl-piperidin-4-yl-methanol-crystal-structure-analysis>]

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